n-Tert-butyl-alpha-phenylnitrone

Description

Historical Context of Nitrone Spin Traps in Biological Systems

The story of PBN is intrinsically linked to the development of spin trapping, an analytical technique used to detect and identify short-lived free radicals. wikipedia.org In the late 1960s, chemists discovered that nitrones could react with and stabilize highly reactive free radical intermediates, forming more stable "spin adducts." nih.gov This process, termed "spin trapping," allowed for the characterization of these transient species using electron paramagnetic resonance (EPR) spectroscopy. wikipedia.orgnih.gov

Among the various nitrone compounds synthesized, PBN and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) emerged as the most popular and widely used spin traps. wikipedia.org Their ability to react with a broad spectrum of radicals made them invaluable tools for studying the role of free radicals in chemical and, subsequently, biological systems. psu.edunih.gov The application of nitrone spin traps in biological research marked a significant step forward in understanding the mechanisms of oxidative stress and its implications in various physiological and pathological processes. nih.gov

Evolution of PBN Research: From Free Radical Scavenging to Multifaceted Biological Actions

While PBN was initially celebrated for its utility in detecting free radicals, the focus of research began to shift as scientists observed its potent biological effects in various experimental models. nih.gov Although generally considered a modest antioxidant in many in vitro systems, PBN demonstrated powerful biological activity in preclinical models of diseases where oxidative stress is a key etiological factor. nih.gov This led to the understanding that PBN's biological actions likely extend beyond simple free radical scavenging. nih.govnih.gov

Subsequent research has revealed that PBN possesses a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-aging properties. nih.govmedchemexpress.com Studies have shown that PBN can inhibit the induction of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemicalbook.comfishersci.nonih.gov It has also been found to suppress the activation of nuclear factor-kappaB (NF-κB), a key transcription factor involved in inflammatory responses. nih.govnih.gov These findings suggest that the anti-inflammatory properties of PBN may be a crucial aspect of its biological activity. nih.govnih.gov

Furthermore, PBN has demonstrated neuroprotective effects in various models of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease. mdpi.comontosight.ai It has been shown to reduce neuronal damage and improve outcomes in animal models of cerebral ischemia. mdpi.comnih.govresearchgate.nettandfonline.com The ability of PBN to cross the blood-brain barrier makes it a particularly interesting candidate for neurological applications. ontosight.aiarvojournals.org Some studies have even suggested that PBN may have life-extending effects, as observed in senescence-accelerated mice. nih.govoup.com

Significance of PBN in Contemporary Biochemical and Biomedical Science

Today, PBN continues to be a subject of intense research, with scientists exploring its potential as a therapeutic agent for a variety of conditions. Its multifaceted nature, combining antioxidant, anti-inflammatory, and neuroprotective properties, makes it a unique and promising molecule. nih.govmedchemexpress.com While the precise mechanisms underlying all of its biological effects are still being elucidated, it is clear that PBN's influence extends far beyond its original role as a spin trap. nih.govnih.gov

Current research is focused on understanding the complex interplay of its various activities and identifying the specific cellular and molecular targets through which it exerts its effects. For instance, some studies suggest that PBN's neuroprotective effects in neonatal hypoxia-ischemia may be linked to its anti-inflammatory actions, in addition to its free radical scavenging capabilities. nih.gov The development of PBN derivatives with enhanced potency and specificity is also an active area of investigation. nih.govnih.gov The ongoing exploration of PBN and its analogues holds significant promise for the development of novel therapeutic strategies for a range of diseases associated with oxidative stress and inflammation.

Detailed Research Findings

Neuroprotective Effects of PBN in Cerebral Ischemia Models

| Model | Key Findings | Reference |

|---|---|---|

| Transient middle cerebral artery occlusion (MCAO) in rats | PBN significantly reduces infarct volume, even when administered after the ischemic event. | nih.gov |

| Persistent MCAO in rats | PBN significantly reduces cerebral infarction and decreases neurological deficits. | mdpi.comnih.gov |

| Transient forebrain ischemia in gerbils | PBN reduces mortality and neuronal damage in the hippocampus. | mdpi.comresearchgate.net |

| Thromboembolic stroke in rabbits | PBN administered before tPA reduced tPA-induced hemorrhage. However, when given alone after embolization, PBN increased hemorrhage rate. | ahajournals.org |

Anti-inflammatory Actions of PBN

| Target | Effect of PBN | Reference |

|---|---|---|

| Inducible nitric oxide synthase (iNOS) | Inhibits induction and decreases mRNA levels. | chemicalbook.comfishersci.nonih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibits catalytic activity and decreases mRNA levels. | medchemexpress.comnih.gov |

| Nuclear factor-kappaB (NF-κB) | Suppresses activation. | nih.govnih.gov |

| Inflammatory Cytokines (e.g., IL-1β, TNF-α) | Inhibits upregulation of mRNA expression. | nih.gov |

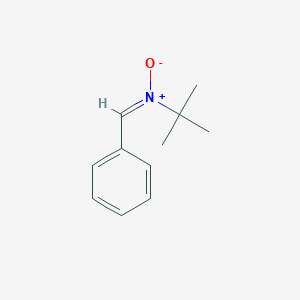

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-1-phenylmethanimine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSYLWYGCWTJSG-XFXZXTDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/[N+](=C/C1=CC=CC=C1)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS] | |

| Record name | Phenyl-N-tert-butylnitrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000043 [mmHg] | |

| Record name | Phenyl-N-tert-butylnitrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3376-24-7, 52392-70-8 | |

| Record name | N-tert-Butyl-α-phenylnitrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl-N-tert-butylnitrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052392708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-benzyliden-tert-butylamine N-ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL-N-TERT-BUTYLNITRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I91332OPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action of N Tert Butyl Alpha Phenylnitrone

Spin Trapping Mechanisms of Free Radicals by Nitrones

The hallmark of PBN's chemical activity is its ability to "trap" highly reactive, short-lived free radicals, converting them into more stable and detectable radical species. This process is fundamental to the field of free radical biology and chemistry.

General Spin-Trapping Mechanism

Nitrones, including PBN, function as spin traps by reacting with unstable free radicals to form more persistent nitroxide radicals, known as spin adducts. nih.govnih.gov This reaction involves the addition of the transient radical to the carbon-nitrogen double bond of the nitrone group. nih.govetsu.edu The resulting spin adduct is a stable free radical that can be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. nih.govacs.org This technique allows for the identification of the original, short-lived radical, providing invaluable insights into processes involving free radical intermediates. nih.govcosmeticsandtoiletries.com

Specificity in Radical Trapping (e.g., Alkoxyl, Superoxide (B77818), Hydroxyl Radicals, Hydroxymethyl Radicals)

PBN demonstrates a degree of specificity in its reactions with various free radicals. It is known to be an effective scavenger of non-lipid radicals, such as the highly reactive hydroxyl radical. mdpi.com PBN also effectively traps carbon-centered radicals, like the hydroxymethyl radical. nih.govevitachem.com

The trapping of different radicals by PBN results in the formation of distinct spin adducts, each with a characteristic EPR spectrum. For instance, the trapping of a hydroxyl radical by PBN produces a PBN-OH adduct. tandfonline.com Similarly, when PBN reacts with a hydroxymethyl radical, a PBN-CH₂OH adduct is formed, which gives rise to a specific triplet of doublets in the EPR spectrum. nih.govacs.org

While PBN can trap a range of radicals, its efficiency can vary. For example, it reacts readily with hydroxyl and superoxide radicals. cosmeticsandtoiletries.com The reaction rates of PBN with most free radicals are considered relatively slow, which often necessitates the use of high concentrations of PBN in experimental settings to effectively trap a significant portion of the radicals being produced. nih.gov The trapping of superoxide by PBN derivatives has been shown to form adducts with half-lives of approximately 2 to 7 minutes at neutral pH, which is a considerable improvement over the PBN adduct itself (around 10 seconds). nih.gov

Formation and Stability of PBN Spin Adducts

For example, the PBN hydroxyl adduct is notably more stable in acidic conditions. nih.gov However, some PBN spin adducts are inherently unstable and can decompose. wur.nlresearchgate.net The PBN-peroxyl adduct, for instance, is known to be highly unstable and rapidly decomposes to form secondary products, including 2-methyl-2-nitrosopropane (B1203614) (MNP) and benzaldehyde (B42025). wur.nlresearchgate.net This decomposition can sometimes lead to the trapping of other radicals by the breakdown products, a phenomenon that can complicate the interpretation of experimental results. wur.nl In some cases, the free radicals being trapped are so reactive that they can cause the decomposition of the PBN spin trap itself. acs.org

The table below summarizes the stability of various PBN spin adducts, highlighting the influence of the trapped radical and environmental conditions.

| Trapped Radical | Adduct Name | Half-life (t½) | Conditions/Notes |

| Superoxide (O₂⁻) | PBN-OOH | ~10 seconds | At neutral pH. nih.gov |

| Hydroxyl (•OH) | PBN-OH | Varies (more stable in acidic pH) | Decomposes to tert-butyl hydroaminoxyl. nih.gov |

| Peroxyl (LOO•) | PBN-OOL | Highly unstable | Decomposes to MNP, benzaldehyde, and alkoxyl radicals. wur.nlresearchgate.net |

| Alkyl (L•) | PBN-L | Stable | Detected under oxygen-poor conditions. wur.nl |

Impact of Spin Trapping on Downstream Reaction Pathways

The act of spin trapping by PBN is not a passive process; it can significantly alter the course of subsequent chemical reactions. By scavenging reactive free radicals, PBN prevents them from participating in downstream propagation reactions. google.com For example, in the context of lipid peroxidation, PBN can trap lipid radicals, thereby terminating the chain reaction that leads to the oxidative degradation of lipids. researchgate.net

Non-Spin Trapping Mechanisms and Pharmacological Activities

Beyond its well-documented role as a spin trap, PBN exhibits pharmacological effects that are not solely attributable to direct radical scavenging. These non-spin trapping mechanisms often involve the modulation of cellular signaling pathways and redox status.

Modulation of Cellular Redox Status

It has been proposed that some of the biological activities of nitrones may be related to their ability to suppress signal transduction processes, leading to anti-inflammatory and anti-apoptotic effects. mdpi.com For instance, PBN has been shown to inhibit the expression of pro-inflammatory genes, suggesting a more complex interaction with cellular machinery than simple radical scavenging. nih.gov This indicates that PBN can influence the intricate network of cellular redox regulation, which is crucial for maintaining cellular homeostasis. ufrgs.brmdpi.comnih.gov While the precise mechanisms are still under investigation, it is clear that PBN's pharmacological profile is broader than what can be explained by its spin-trapping capabilities alone. nih.govnih.gov

Inhibition of Pro-inflammatory Pathways (e.g., NF-κB, iNOS, IL-1β, TNF-α)

PBN has demonstrated significant anti-inflammatory properties by inhibiting key pro-inflammatory pathways. It has been shown to inhibit the catalytic activity of cyclooxygenase-2 (COX-2) and the induction of inducible nitric oxide synthase (iNOS). medchemexpress.comsigmaaldrich.comlookchem.comsigmaaldrich.comabcam.com The inhibition of iNOS prevents the overproduction of nitric oxide (NO), a key inflammatory mediator. sigmaaldrich.comsigmaaldrich.com

Furthermore, PBN can suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. acs.orgcaymanchem.commedchemexpress.com By inhibiting NF-κB, PBN can downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). medchemexpress.com In lipopolysaccharide-activated macrophages, PBN has been observed to inhibit the production of TNF-α, IL-1β, and IL-6, as well as the activation of NF-κB (p65). medchemexpress.com

Table 1: Effect of N-tert-butyl-alpha-phenylnitrone on Pro-inflammatory Pathways

| Pathway/Molecule | Effect of PBN | Reference |

|---|---|---|

| NF-κB | Inhibition of DNA binding activity | caymanchem.com |

| iNOS | Inhibition of induction | sigmaaldrich.comsigmaaldrich.com |

| COX-2 | Inhibition of catalytic activity | medchemexpress.comabcam.com |

| TNF-α | Inhibition of production | medchemexpress.com |

| IL-1β | Inhibition of production | medchemexpress.com |

| IL-6 | Inhibition of production | medchemexpress.com |

Induction of Heme Oxygenase-1

PBN has been found to induce the expression of Heme Oxygenase-1 (HO-1), a stress-responsive protein with potent antioxidant and anti-inflammatory properties. nih.govahajournals.orgahajournals.org In a kidney ischemia/reperfusion model, pretreatment with PBN led to a significant, approximately 37-fold increase in HO-1 mRNA levels 24 hours after reperfusion. nih.gov This induction of HO-1 is suggested to be a key mechanism behind the protective effects of PBN against oxidative injury, as HO-1 catabolizes heme into biliverdin, which is then converted to the potent antioxidant bilirubin. nih.govkarger.com The sustained elevation of HO-1 gene expression may be due to the formation of stable radicals from PBN. nih.gov

Inhibition of Mitochondrial Complex I Function

PBN has been shown to interact with and inhibit the function of mitochondrial complex I (NADH:ubiquinone oxidoreductase). ahajournals.orgahajournals.orgresearchgate.net This inhibition can modulate the production of reactive oxygen species (ROS) by the mitochondria. researchgate.net Specifically, PBN partially inhibits complex I-stimulated hydrogen peroxide (H2O2) flux. researchgate.net This action might explain some of the antioxidant and anti-inflammatory effects of the compound. researchgate.net In studies on acute Chagas' disease, PBN treatment was found to improve mitochondrial respiratory complex activities, arresting the decline in complex I and III activities observed in the infected myocardium. nih.govnih.gov

Enhancement of Cholinergic Function via Acetylcholinesterase Inhibition

Some studies have suggested that PBN may enhance cholinergic function through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. ahajournals.orgahajournals.org However, research on this particular mechanism has yielded conflicting results. While some reports indicate anticholinesterase activity, other studies have failed to demonstrate a significant in vivo anticholinesterase effect of PBN, particularly when compared to established AChE inhibitors like physostigmine. nih.gov One study found that PBN did not improve cognitive performance in scopolamine-challenged rats, a model where AChE inhibitors are typically effective. nih.gov

Inhibition of Calcium Channels

PBN has been reported to inhibit calcium channels, which may contribute to its neuroprotective effects. ahajournals.orgahajournals.orgmdpi.com In studies investigating ischemia- and acidosis-induced intracellular calcium elevations, PBN was found to inhibit the initial increases in intracellular calcium concentration. mdpi.com This effect on calcium homeostasis can be crucial in preventing excitotoxicity and subsequent cell death in neuronal injury models.

Release of Nitric Oxide under Oxidative Conditions

Under various oxidative conditions, such as exposure to UV irradiation or hydroxyl radicals, PBN can be decomposed and release nitric oxide (NO). nih.govmdpi.comnih.govmdpi.com This release of NO has been confirmed through the detection of nitrite, an oxidative product of NO, and direct measurement of NO using gas chromatography-mass spectrometry. nih.gov The generated NO is capable of activating guanylate cyclase. nih.gov This dual action as both an antioxidant and an NO donor under oxidative stress suggests a complex role for PBN in biological systems. nih.gov

Influence on Gene Expression and Endogenous Neuroprotection Pathways

This compound (PBN) exerts its neuroprotective effects not only through direct free radical scavenging but also by modulating various gene expression profiles and activating endogenous neuroprotective pathways. Research indicates that PBN can influence a wide array of genes involved in apoptosis, inflammation, and cellular stress responses, thereby contributing to its therapeutic potential in conditions like ischemic stroke and neurodegenerative diseases. arvojournals.orgnih.govnih.gov

One of the key mechanisms is its ability to regulate genes associated with cell survival and death. For instance, PBN has been shown to increase the expression of the anti-apoptotic gene Bcl-2. nih.govresearchgate.net In aged rats, where Bcl-2 levels are upregulated due to oxidative stress, PBN treatment can reverse this age-dependent increase. nih.govutmb.edu Furthermore, PBN can restore the cytosolic Bcl-2/Bax ratio, a critical determinant of neuronal vulnerability, which is often decreased in aged brains. nih.gov Beyond Bcl-2, PBN demonstrates a broad-spectrum inhibition of the expression of multiple genes associated with apoptosis. arvojournals.org This includes the suppression of caspase-3 activation, a key enzyme in the apoptotic cascade. nih.gov

PBN's influence extends to genes that are responsive to cellular stress, such as heat shock proteins and immediate early genes. In models of heat shock-induced apoptosis, PBN has been found to suppress the significant increase in c-jun mRNA expression. nih.gov Similarly, it can prevent the induction of immediate early genes like c-fos and c-jun that are typically associated with seizures. nih.gov The effect of PBN on heat shock protein 70 (Hsp70) appears complex; some studies report a decrease in Hsp70 gene expression, while others have observed an increase in HSP70 protein levels with PBN preconditioning. nih.gov

Inflammatory pathways are also significantly modulated by PBN. It can inhibit the activation of the transcription factor NF-κB, which is a central regulator of inflammation. arvojournals.orgnih.govresearchgate.net This inhibition leads to the downstream suppression of pro-inflammatory gene expression. PBN has been shown to significantly inhibit the hypoxia-ischemia-induced upregulation of interleukin-1beta (IL-1beta), tumor necrosis factor-alpha (TNF-alpha), and inducible nitric oxide synthase (iNOS) mRNA expression. nih.govnih.govresearchgate.net

Moreover, PBN treatment can induce the expression of protective enzymes and kinases. A notable example is the induction of the cell survival kinase Sgk1, which has been identified as a potential novel mechanism for PBN's neuroprotective action in experimental stroke. nih.gov The protective effects of PBN in mouse models of focal cerebral ischemia were absent in mice lacking the Sgk1 gene, highlighting its importance. nih.gov PBN also impacts the expression of endogenous antioxidant enzymes, with studies showing significantly higher levels of extracellular superoxide dismutase (SOD3) expression, while maintaining the expression of SOD1, SOD2, and catalase (CAT). nih.govresearchgate.net

In a model of light-induced retinal damage, PBN was found to block the altered expression of 86 genes, suggesting a broad-ranging influence on gene regulation that contributes to neuroprotection. arvojournals.org The primary protective mechanism in this specific context was identified as the inhibition of the enzymatic activity of RPE65. arvojournals.org

The tables below summarize the observed effects of this compound on various genes and proteins as documented in scientific literature.

Table 1: Effect of this compound on Gene Expression

| Gene/Protein | Organism/Model | Observed Effect | Reference |

|---|---|---|---|

| Bcl-2 | Human Skeletal Muscle Stem/Progenitor Cells | 1.5-fold increase in gene expression. | nih.gov |

| Bcl-2 | Aged Rat Central Nervous System | Reverses age-dependent up-regulation. | nih.govutmb.edu |

| Bax | Aged Rat Hippocampus | Reverses age-related increase. | nih.gov |

| Hsp70 | Human Skeletal Muscle Stem/Progenitor Cells | Nearly 2-fold decrease in gene expression under hypoxic conditions. | nih.gov |

| c-jun | Human Lymphoma U937 Cells | Suppressed heat shock-induced increase in mRNA expression. | nih.gov |

| c-fos | Rat Brain (Seizure Model) | Prevented induction of mRNA. | nih.gov |

| IL-1beta | Neonatal Rat Brain (Hypoxia-Ischemia) | Significantly inhibited up-regulation of mRNA expression. | nih.gov |

| TNF-alpha | Neonatal Rat Brain (Hypoxia-Ischemia) | Significantly inhibited up-regulation of mRNA expression. | nih.gov |

| iNOS | Neonatal Rat Brain (Hypoxia-Ischemia) | Significantly inhibited up-regulation of mRNA expression. | nih.govnih.gov |

| COX-2 | ROS-Induced Disorders | Inhibited expression levels. | nih.gov |

| Sgk1 | Rat Brain | Up-regulation of expression. | nih.gov |

| SOD3 | Human Skeletal Muscle Stem/Progenitor Cells | Significantly higher levels of expression. | nih.govresearchgate.net |

Table 2: Effect of this compound on Protein and Pathway Activity

| Protein/Pathway | Organism/Model | Observed Effect | Reference |

|---|---|---|---|

| HSP70 | Human Skeletal Muscle Stem/Progenitor Cells | Increased protein amount during preconditioning. | nih.gov |

| TRX protein | Human Skeletal Muscle Stem/Progenitor Cells | Increased protein amount. | nih.gov |

| NF-κB | Various Models | Suppressed activation. | arvojournals.orgnih.govresearchgate.net |

| Caspase-3 | Ischemic Brain Damage Model | Suppressed activation. | nih.gov |

| RPE65 | Rat RPE Microsomes | Potently inhibited enzymatic activity. | arvojournals.org |

| ERK/MAPK Pathway | AAPH-Induced Chondrocytes | Suppressed activation. | arvojournals.orgmedchemexpress.com |

Neuroprotective and Therapeutic Applications of N Tert Butyl Alpha Phenylnitrone

Role in Oxidative Stress-Mediated Pathologies

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of cellular and tissue injuries. PBN has demonstrated considerable efficacy in counteracting these detrimental effects across various experimental models.

Protection against Oxidative Damage in Various Cell Lines

PBN has shown a protective role in different cell lines subjected to oxidative insults. In studies involving HepG2 cells, PBN demonstrated a protective effect against oxidants like hydrogen peroxide, menadione, and ethanol. This protection was evidenced by a reduction in trypan blue uptake and a decrease in the endogenous production of oxidants koreascience.krresearchgate.net.

Similarly, in U937 cells exposed to ionizing radiation, a potent inducer of oxidative stress, pretreatment with PBN led to significantly lower levels of lipid peroxidation, oxidative DNA damage, and protein oxidation aacrjournals.orgnih.gov. The viability of PBN-treated cells was distinctly higher compared to control cells under the same conditions aacrjournals.orgnih.gov. While the specific mechanisms in brain endothelial cells were not detailed in the provided search results, the consistent antioxidant effects observed in other cell types suggest a similar protective potential in the components of the blood-brain barrier.

Table 1: Protective Effects of N-tert-butyl-alpha-phenylnitrone (PBN) on Cell Viability under Oxidative Stress

| Cell Line | Oxidative Stressor | PBN Effect | Reference |

| HepG2 | Hydrogen peroxide, menadione, ethanol | Reduction in trypan blue uptake | koreascience.krresearchgate.net |

| U937 | Ionizing Radiation | Increased cell viability | aacrjournals.orgnih.gov |

| U937 | Ionizing Radiation | Significantly lower lipid peroxidation, oxidative DNA damage, and protein oxidation | aacrjournals.orgnih.gov |

Attenuation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Production

PBN is recognized as a potent scavenger of ROS and RNS. Its mechanism of action involves trapping these reactive species, thereby forming more stable and less harmful adducts nih.gov. This direct scavenging activity is a key aspect of its protective effects. For instance, in HepG2 cells, PBN was shown to act as a direct scavenger of reactive oxygen species without significantly altering the activity of major antioxidant enzymes like superoxide (B77818) dismutase and catalase koreascience.kr.

In U937 cells subjected to ionizing radiation, PBN treatment was associated with a lower generation of intracellular ROS compared to control cells nih.govnih.gov. Furthermore, PBN has been shown to trap a variety of free radicals, including hydroxyl radicals (•OH) and superoxide anions (O2•−), as well as RNS like nitric oxide (NO•) nih.gov. This broad-spectrum scavenging ability underscores its potential in conditions where a mix of reactive species contributes to cellular damage.

Mitigation of Methamphetamine-Induced Blood-Brain Barrier Dysfunction

Methamphetamine (METH) is a psychostimulant known to induce neurotoxicity, partly through the induction of oxidative stress and subsequent disruption of the blood-brain barrier (BBB) njit.edunih.gov. The BBB is a critical structure for maintaining the homeostasis of the central nervous system nih.gov. METH-induced BBB dysfunction can exacerbate neuronal damage frontiersin.org.

Research indicates that the formation of reactive oxygen species plays a significant role in METH-induced neurotoxicity nih.gov. PBN, as a free radical scavenger, has been investigated for its potential to counteract these effects. Studies have shown that PBN can reduce METH-induced hyperthermia, a factor that contributes to its neurotoxicity nih.gov. By mitigating oxidative stress, PBN may help preserve the integrity of the BBB, although direct evidence for PBN's specific effect on METH-induced BBB permeability from the provided results is limited. The known mechanisms of METH-induced BBB breakdown involve oxidative stress, neuroinflammation, and transport abnormalities nih.govfrontiersin.org.

Applications in Neurological Disorders and Injuries

The neuroprotective effects of PBN extend to various models of acute neurological injury, most notably cerebral ischemia and stroke.

Cerebral Ischemia and Stroke Models

In the context of cerebral ischemia, where blood flow to the brain is interrupted, a cascade of events including excitotoxicity, inflammation, and oxidative stress leads to neuronal death and brain damage. PBN has been extensively studied in preclinical models of stroke.

Multiple studies have demonstrated that PBN can significantly reduce the volume of brain tissue death (infarct size) following focal cerebral ischemia. In a rat model of transient middle cerebral artery occlusion (MCAO), PBN was found to dramatically reduce infarct size when administered after the ischemic event mdpi.com. Treatment with PBN has also been reported to reduce cortical infarct and edema in rats subjected to focal cerebral ischemia mdpi.com.

Beyond just reducing the physical damage to the brain, PBN treatment has been associated with improvements in functional outcomes. Studies have shown that PBN decreases neurological deficit scores in rats following cerebral ischemia nih.govmdpi.com. This suggests that the reduction in infarct volume translates to a tangible preservation of neurological function. The therapeutic window for PBN administration appears to be several hours post-ischemia, highlighting its clinical potential nih.govnih.gov.

Table 2: Efficacy of this compound (PBN) in Experimental Stroke Models

| Animal Model | Ischemia Model | Key Findings | Reference |

| Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | Dramatically reduced infarct size | mdpi.com |

| Rat | Permanent MCAO | Significantly reduced cortical infarct and edema | mdpi.comresearchgate.net |

| Rat | Focal Cerebral Ischemia | Decreased neurological deficit scores | nih.govmdpi.com |

| Rat | Transient Focal Ischemia | Improved recovery of brain energy state | nih.govnih.gov |

| Malignant Stroke-Prone Spontaneously Hypertensive Rats | Stroke Model | Prolonged mean life spans | nih.govualberta.ca |

In addition to its direct free radical scavenging, PBN may exert its neuroprotective effects through other mechanisms. For instance, it has been suggested that PBN may reduce ischemic brain damage by inhibiting cell death pathways that involve the activation of caspase-3, a key executioner enzyme in apoptosis mdpi.com. Furthermore, PBN has been observed to improve the recovery of the brain's energy state following transient focal ischemia, suggesting it may also act by preventing the gradual compromise of microcirculation in the affected brain regions nih.govnih.govresearchgate.net.

Improvement of Brain Energy Metabolism Recovery

Following a transient focal ischemia, the brain's energy state is severely compromised. Studies in rat models of middle cerebral artery occlusion (MCAO) have shown that the administration of this compound can significantly enhance the recovery of brain energy metabolism. nih.govtandfonline.comresearchgate.netfrontiersin.org

In a notable study, rats subjected to a two-hour MCAO followed by reperfusion exhibited a marked decrease in phosphocreatine (B42189) (PCr) and ATP concentrations, a decline in total adenine (B156593) nucleotides, and a significant increase in lactate (B86563) levels in both the ischemic core and the surrounding penumbra. nih.govtandfonline.comresearchgate.netfrontiersin.org While recirculation for up to four hours showed little spontaneous improvement and even signs of secondary metabolic deterioration, animals treated with PBN one hour after recirculation demonstrated a pronounced recovery of their energy state. nih.govtandfonline.comresearchgate.netfrontiersin.org After four hours of recirculation, the ATP and lactate levels in both the focal and perifocal areas of PBN-treated animals approached normal values. nih.govtandfonline.comresearchgate.netfrontiersin.org

These findings suggest that PBN's neuroprotective effects in stroke may be attributed to its ability to prevent the gradual compromise of microcirculation, thereby facilitating the restoration of mitochondrial function and energy metabolism. nih.govtandfonline.comresearchgate.net

Interactive Data Table: Effect of PBN on Brain Metabolites After Focal Ischemia

| Metabolite | Ischemic Condition (without PBN) | PBN-Treated (4hr Recirculation) | Outcome |

|---|---|---|---|

| ATP | Markedly Decreased | Approaching Normal Values | Pronounced Recovery |

| Lactate | Markedly Increased | Approaching Normal Values | Pronounced Recovery |

| Phosphocreatine (PCr) | Markedly Decreased | - | - |

Effects on Hemorrhage Rates in Thromboembolic Stroke

The use of thrombolytic agents like recombinant tissue plasminogen activator (rtPA) in stroke treatment is often complicated by an increased risk of hemorrhage. Research into the conjunctive use of this compound with rtPA has been conducted to assess its potential to mitigate this risk.

In a study using a rabbit model of thromboembolic stroke, the control group exhibited a hemorrhage rate of 24%. nih.gov The administration of rtPA significantly increased this rate to 77%. nih.gov However, when PBN was administered in combination with rtPA, the incidence of hemorrhage was reduced to 44%. nih.gov Interestingly, PBN administered alone resulted in a high incidence of hemorrhage (91%). nih.gov Both rtPA and the PBN/rtPA combination were similarly effective in clot lysis, achieving rates of 49% and 44% respectively, compared to a 5% lysis rate in the control group. nih.gov

These findings suggest that while PBN alone may have deleterious effects on hemorrhage when administered after an embolic stroke, its combination with rtPA could potentially improve the safety of thrombolytic therapy by reducing the incidence of rtPA-induced hemorrhage. nih.gov

Interactive Data Table: Hemorrhage Rates in a Thromboembolic Stroke Model

| Treatment Group | Hemorrhage Rate (%) |

|---|---|

| Control | 24 |

| rtPA Alone | 77 |

| PBN + rtPA | 44 |

| PBN Alone | 91 |

Neuroprotection in Neonatal White Matter Injury

The developing brain is particularly vulnerable to hypoxic-ischemic (HI) insults, which can lead to significant white matter injury. This compound has been shown to afford neuroprotection in this context through multiple mechanisms.

In neonatal rat models of HI-induced white matter damage, PBN treatment has been demonstrated to protect both oligodendrocytes and axons. researchgate.net This protection is primarily attributed to its function as a free radical scavenger. researchgate.net Studies have shown that PBN treatment alleviates pathological changes, improves the survival of oligodendrocyte precursors, attenuates hypomyelination, and reduces axonal damage. researchgate.net

Beyond its antioxidant properties, PBN's neuroprotective effects are also linked to its anti-inflammatory and anti-apoptotic actions. dovepress.comphysiology.org PBN has been found to significantly inhibit the HI-induced upregulation of inflammatory cytokines such as interleukin-1beta (IL-1beta), tumor necrosis factor-alpha (TNF-alpha), and inducible nitric oxide synthase (iNOS). dovepress.com It also suppresses the activation of the transcription factor nuclear factor-kappa B (NF-kappaB), a key regulator of the inflammatory response. dovepress.com Furthermore, in models of lipopolysaccharide (LPS)-induced white matter injury, PBN attenuated apoptotic cell death of oligodendrocytes. physiology.org

Interactive Data Table: Mechanisms of PBN in Neonatal White Matter Injury

| Mechanism | Effect of PBN | Key Findings |

|---|---|---|

| Free Radical Scavenging | Attenuates oxidative stress | Protects oligodendrocytes and axons, reduces lipid peroxidation. researchgate.net |

| Anti-inflammation | Suppresses inflammatory response | Inhibits upregulation of IL-1beta, TNF-alpha, iNOS; suppresses NF-kappaB activation. dovepress.com |

| Anti-apoptosis | Reduces programmed cell death | Attenuates apoptotic death of oligodendrocytes in LPS-induced injury. physiology.org |

Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The role of oxidative stress in the aging process and the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease is well-established. The antioxidant properties of this compound have made it a compound of interest for potential therapeutic intervention in these conditions.

Chronic treatment with PBN in aged rats has been shown to improve cognitive performance in various tasks and increase survival rates. researchgate.net This improvement in cognitive function is linked to a decrease in oxidative damage within brain regions crucial for these functions. researchgate.net These findings suggest a direct link between free radical damage and age-related cognitive decline, and highlight the potential of synthetic antioxidants like PBN to treat or prevent age-associated cognitive impairments and Alzheimer's disease. researchgate.net

While direct clinical applications in humans are still under investigation, the preclinical data supports the hypothesis that by mitigating oxidative damage, PBN could help slow the progression of neuronal cell death that is a hallmark of neurodegenerative disorders. nih.gov

Traumatic Brain Injury

Traumatic brain injury (TBI) involves a complex cascade of events, including the generation of reactive oxygen species (ROS), which contribute to secondary tissue damage and neurological deficits. The potent ROS scavenging ability of this compound has been evaluated for its neuroprotective efficacy in TBI models.

In a rat model of controlled cortical contusion, PBN treatment was shown to improve both functional and morphological outcomes. researchgate.net At a severe injury level, PBN-treated rats demonstrated significantly better performance in the Morris water maze, a test of spatial learning and memory, compared to saline-treated controls. researchgate.net

Morphologically, PBN pre-treatment significantly reduced the lesion volume and the loss of hemispheric tissue following severe injury. researchgate.net These results provide strong evidence for the involvement of ROS in the pathophysiology of TBI and suggest that PBN can effectively mitigate the resulting tissue loss and cognitive disturbances. researchgate.net Research has also provided direct electron spin resonance evidence of hydroxyl radical generation in closed-head injury in rats, and the administration of PBN was found to significantly attenuate the signal from these radicals. world-wide.org

Modulation of Neuronal Excitability and GABAergic Signaling in Chronic Pain Models

Recent evidence suggests that reactive oxygen species (ROS) play a significant role in the pathogenesis of neuropathic pain, in part by diminishing spinal inhibitory neurotransmission. The antioxidant this compound has been shown to intervene in this process, suggesting a modulatory role on neuronal excitability and GABAergic signaling.

In a mouse model of neuropathic pain induced by spinal nerve ligation, both systemic and intrathecal administration of PBN temporarily reversed mechanical hyperalgesia. Further investigation into the mechanism revealed that an ROS donor, tert-butyl hydroperoxide (t-BOOH), significantly decreased the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in the substantia gelatinosa of the spinal dorsal horn. This effect was reversed by PBN.

Specifically, the study demonstrated that ROS reduced the frequency of GABA-A receptor-mediated mIPSCs without affecting their amplitude, indicating a presynaptic site of action. In nerve-ligated mice, where mIPSC frequency was significantly reduced, PBN treatment restored it. The anti-hyperalgesic effect of PBN was blocked by the GABA-A receptor antagonist bicuculline, further solidifying the link between PBN's analgesic properties and the GABAergic system. These findings indicate that the increased ROS in the spinal cord may induce pain by reducing the inhibitory influence of GABA on neurons involved in pain transmission, and that PBN can counteract this effect.

Protection against Glutamate (B1630785) Excitotoxicity

Glutamate excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death, is a common pathway in many neurological disorders. This process is closely linked to the generation of oxygen-derived free radicals.

Studies have demonstrated that this compound can protect neurons from glutamate-induced toxicity. nih.gov In cultured rat hippocampal neurons, glutamate exposure leads to an accumulation of cellular peroxides, an increase in intracellular calcium concentration, and subsequent cell death. Antioxidants, including PBN, were found to suppress this glutamate-induced elevation of intracellular calcium and cell death.

In vivo experiments using microdialysis in the rat striatum have shown that perfusion with high concentrations of glutamate induces the formation of hydroxyl radicals and results in an extensive lesion. The administration of PBN attenuated both the levels of hydroxyl radicals and the volume of the resulting lesion. This neuroprotective effect is attributed to PBN's free radical scavenging mechanism, implying its potential therapeutic use in pathological conditions involving excitotoxicity, such as stroke and traumatic brain injury.

Reduction of Age-Related Deficits in Brain

This compound (PBN) has demonstrated significant potential in counteracting age-related cognitive decline and physiological deterioration in the brain. Research indicates that aged gerbils exhibit higher levels of oxidized proteins and decreased activity of crucial enzymes like glutamine synthetase and neutral protease when compared to their younger counterparts. Chronic administration of PBN in aged gerbils has been shown to reverse these trends, leading to a decrease in protein oxidation and an increase in the activity of these enzymes. ucr.edu Notably, this effect was not observed in young adult gerbils, suggesting that PBN specifically targets age-induced oxidative damage. ucr.edu

Further studies have substantiated these findings, showing that long-term treatment with PBN can improve the cognitive performance of aging rats in various tasks and increase their survival rate. frontiersin.org This cognitive enhancement is linked to a reduction in oxidative damage within brain regions critical for cognitive function. frontiersin.org In aged F344 rats, PBN treatment has been observed to reverse age-related deficits in cerebellar noradrenergic receptor function, restoring it to a state comparable to that of young rats. mdpi.com

The mechanism behind these improvements lies in PBN's ability to act as a spin-trapping agent, effectively neutralizing oxygen free radicals that are implicated in the cellular changes that occur during aging. ucr.edu By mitigating oxidative stress, PBN helps to preserve the integrity and function of cellular proteins, which are critical determinants of brain function. ucr.edu

| Study Focus | Model Organism | Key Findings | Reference |

| Protein Oxidation and Enzyme Activity | Aged Gerbils | PBN decreased oxidized protein levels and increased glutamine synthetase and neutral protease activity. | ucr.edu |

| Cognitive Performance and Survival | Aging Rats | Chronic PBN treatment improved cognitive performance and survival rates. | frontiersin.org |

| Cerebellar Noradrenergic Function | Aged F344 Rats | PBN reversed age-related deficits in cerebellar noradrenergic receptor function. | mdpi.com |

| Temporal and Spatial Memory | Aged Gerbils | PBN-treated older gerbils made fewer errors in a radial arm maze test. | ucr.edu |

Otoprotective Effects against Hearing Loss

Investigations into the protective effects of this compound have extended to the auditory system, specifically in mitigating damage that can lead to hearing loss. Studies have explored its potential to counteract ototoxicity, which is damage to the ear, often caused by certain medications or chemicals.

One area of research has focused on aminoglycoside-induced ototoxicity. A study on guinea pigs demonstrated that intraperitoneal application of PBN could prevent the chronic cochlear dysfunction that results from a single dose of transtympanic aminoglycoside otic drops. While the initial, acute ototoxic effects appeared to be primarily mediated by free radical generation and were almost completely negated by PBN pre-administration, the compound also offered significant, though lesser, protection against the long-term damage observed two weeks later. This suggests that free radical generation is a key contributor to the initial damage and that PBN's free radical scavenging ability is crucial in preventing this.

The research indicated that the protective efficacy of PBN was more pronounced in the acute phase of ototoxicity. However, the fact that it also partially ameliorated later-stage disruption of cochlear microphonics (CM) suggests that free radical generation and its detrimental consequences continue beyond the initial period of exposure. These findings highlight the potential of PBN in preventing hearing loss by combating free radical-mediated damage in the cochlea.

Retinal Protection and Visual Cycle Modulation

Protection from Light-Induced Retinal Damage

This compound has been shown to be a potent agent in protecting the retina from the damaging effects of excessive light exposure. kbb-forum.netnih.gov Studies in albino rats have demonstrated that pretreatment with PBN significantly prevents light-induced photoreceptor cell death. nih.gov The protective mechanism involves the inhibition of apoptosis, or programmed cell death, in the photoreceptor cells. nih.gov

When administered before exposure to bright light, PBN was found to inhibit the activation of AP-1, a transcription factor involved in the apoptotic pathway. nih.gov This suggests that PBN's protective action is prophylactic rather than therapeutic in this context, as it is effective when given before the damaging light exposure. nih.gov Research has confirmed that a single injection of PBN prior to light exposure can effectively protect the retinas against light-induced apoptosis, with a noticeable absence of TUNEL-positive cells, which are indicators of DNA fragmentation during apoptosis. nih.gov

Furthermore, derivatives of PBN have also been tested and shown to provide significant protection to the rat retina from light damage, retaining a high percentage of photoreceptor cells compared to control groups. nih.gov

| Experimental Model | Key Protective Effect of PBN | Mechanism of Action | Reference |

| Albino Rats (Light-Induced Retinal Degeneration) | Prevents photoreceptor cell death. | Inhibition of c-fos activation and apoptosis gene expression. | nih.gov |

| Albino Rats (Light-Induced Apoptosis) | Protects retinas against light-induced apoptosis. | Inhibition of AP-1 activation. | nih.gov |

| Rat Retina (Light Damage) | Retained ~90% of photoreceptor cells. | Not specified in the provided text. | nih.gov |

Inhibition of Rhodopsin Regeneration and Visual Cycle

A key mechanism underlying the retinal protective effects of this compound is its ability to modulate the visual cycle by inhibiting the regeneration of rhodopsin. kbb-forum.net This action is primarily achieved through the inhibition of a critical enzyme in the visual cycle, RPE65. kbb-forum.net

Studies have shown that PBN injection significantly slows down the in vivo recovery of rod photoresponses and the rate of functional rhodopsin photopigment regeneration. kbb-forum.net The inhibition of RPE65 by PBN has been determined to be uncompetitive. kbb-forum.net It is important to note that PBN does not affect the activity of other enzymes involved in the visual cycle, such as lecithin (B1663433) retinol (B82714) acyltransferase and retinol dehydrogenases, indicating a specific action on RPE65. kbb-forum.net

Slowing the visual cycle is considered a therapeutic strategy for certain retinal diseases where toxic byproducts of the visual cycle accumulate. kbb-forum.net Therefore, PBN's inhibition of RPE65 catalytic activity may offer therapeutic benefits for such conditions. kbb-forum.net Research has also demonstrated that topically applied PBN and its derivatives can effectively reach the target tissue and slow the rate of rhodopsin regeneration in both mouse and baboon eyes, further supporting its potential as a preventative treatment for certain retinal diseases. racp.edu.au

| Parameter | Effect of PBN | Significance | Reference |

| Rhodopsin Regeneration | Significantly inhibited and slowed down. | Reduces the rate of the visual cycle, potentially lowering the accumulation of toxic byproducts. | kbb-forum.netracp.edu.au |

| RPE65 Enzyme Activity | Inhibited (uncompetitive inhibition). | Directly slows the visual cycle by targeting a key enzyme. | kbb-forum.net |

| Rod Photoresponses | In vivo recovery was significantly inhibited. | Demonstrates a functional consequence of slowed rhodopsin regeneration. | kbb-forum.net |

| Other Visual Cycle Enzymes | No effect on lecithin retinol acyltransferase and retinol dehydrogenases. | Shows specificity of PBN's action on RPE65. | kbb-forum.net |

Radiation Protection

This compound has been investigated for its radioprotective properties, demonstrating a significant ability to shield cells and organisms from the damaging effects of ionizing radiation. wikipedia.orgmasseyeandear.org The primary mechanism of this protection is attributed to its capacity to counteract the production of reactive oxygen species (ROS), which are a major cause of radiation-induced damage. wikipedia.orgmasseyeandear.org

In studies involving U937 cells, pretreatment with PBN led to a marked difference in cell viability, cellular redox status, and oxidative damage upon exposure to ionizing radiation compared to control cells. wikipedia.orgmasseyeandear.org Specifically, PBN treatment resulted in significantly lower levels of lipid peroxidation, oxidative DNA damage, and protein oxidation. masseyeandear.org

Furthermore, PBN was shown to mitigate radiation-induced mitochondrial damage. masseyeandear.org This included reducing alterations in mitochondrial permeability transition, decreasing the accumulation of ROS within the mitochondria, and lessening the reduction of ATP production. masseyeandear.org Morphological changes to the mitochondria induced by radiation were also significantly less severe in PBN-treated cells. masseyeandear.org

Animal studies have corroborated these cellular findings. Mice that received PBN administration for 14 days showed substantial protection against the lethal effects and oxidative damage caused by whole-body irradiation. masseyeandear.org These results suggest that PBN holds potential as an effective, non-sulfur-containing in vivo radiation protector. masseyeandear.org

Effects on Myogenic Stem/Progenitor Cell Preparation

The application of this compound has been explored in the context of improving the preparation of human skeletal muscle-derived stem/progenitor cells (SkMDS/PCs) for potential therapeutic use. The addition of PBN to the culture media of these cells has shown promising results in enhancing their quality and potential for regenerative medicine.

One of the key findings is that PBN conditioning can lead to a statistically significant decrease in the percentage of apoptotic cells under both standard and hypoxic in vitro culture conditions. nih.gov This anti-apoptotic effect is crucial for maintaining a viable cell population for transplantation.

Furthermore, PBN treatment has been observed to promote the proliferation potential of myogenic cells. nih.gov This is evidenced by high levels of young cells, low percentages of apoptosis, and notably, an increase in telomere lengths, particularly under hypoxic conditions. nih.gov PBN conditioning also led to a significant increase in the expression of myogenic genes and an increase in the purity of the myogenic cell population under hypoxia, as indicated by a higher percentage of CD56-positive cells. nih.gov

These findings suggest that pre-conditioning human SkMDS/PCs with PBN could be a valuable step in optimizing cell preparation protocols for pro-regenerative treatments, such as for post-infarction heart therapy, by improving cell survival, proliferation, and myogenic potential. nih.gov

| Parameter | Effect of PBN Conditioning | Culture Condition | Significance | Reference |

| Apoptosis | Statistically significant decrease in apoptotic cells. | Standard and Hypoxic | Enhances cell viability. | nih.gov |

| Telomere Length | Significantly increased. | Hypoxic | Suggests improved cell lifespan and proliferation potential. | nih.gov |

| Myogenic Gene Expression | Significant increase. | Hypoxic | Indicates enhanced myogenic potential. | nih.gov |

| Purity of Myogenic Cells (CD56+) | Statistically significant increase. | Hypoxic | Improves the quality of the cell preparation. | nih.gov |

Synthesis Methodologies and Derivatization of N Tert Butyl Alpha Phenylnitrone

Chemical Synthesis Approaches

The preparation of N-tert-butyl-alpha-phenylnitrone can be achieved through several synthetic routes, with the condensation of a hydroxylamine (B1172632) with a carbonyl compound being the most conventional. More contemporary methods, such as mechanochemistry, offer alternative, often more sustainable, pathways.

Reaction of Tert-butyl Hydroxylamine with Carbonyl Compounds (e.g., Benzaldehyde)

The most common and well-established method for synthesizing PBN involves the condensation reaction between N-tert-butylhydroxylamine and benzaldehyde (B42025). justia.com This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and often involves refluxing for a period to drive the reaction to completion. The process can be summarized by the reaction of 4-formyl-1,3-benzenesulfonic acid with N-tert-butylhydroxylamine in refluxing methanol for approximately 18 hours to yield the corresponding nitrone. justia.com

A variation of this methodology involves the in situ generation of N-tert-butylhydroxylamine by reducing a precursor, such as 2-methyl-2-nitropropane, which can then react with the aldehyde. justia.com This approach circumvents the need to handle the potentially unstable hydroxylamine directly.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis has emerged as a green and efficient alternative to traditional solvent-based methods for producing PBN. This technique utilizes mechanical force, such as grinding or milling, to initiate chemical reactions, often in the absence of a solvent or with minimal solvent use. The mechanosynthesis of PBN has been reported to provide high yields in shorter reaction times compared to conventional solution-phase methods. This approach is recognized for its environmental benefits, including reduced solvent waste and energy consumption. researchgate.net

Advancements in CVD for PBN Synthesis

Initial searches suggested the potential use of Chemical Vapor Deposition (CVD) in the synthesis of PBN. However, a thorough review of the literature indicates that this is a search anomaly. The acronym PBN in the context of CVD refers to Pyrolytic Boron Nitride , a highly pure ceramic material. There is no evidence to suggest that CVD is a relevant or utilized technique for the synthesis of the chemical compound this compound.

Design and Synthesis of PBN Derivatives (PBNDs)

The modification of the PBN scaffold has been a key strategy in developing novel spin traps and neuroprotective agents with improved properties. These efforts are largely guided by structure-activity relationship (SAR) studies.

Structure-Activity Relationship Studies for Spin-Trapping and Neuroprotective Properties

Structure-activity relationship studies have been instrumental in understanding how chemical modifications to the PBN molecule influence its biological and chemical activities.

For spin-trapping properties , research has shown that the introduction of electron-withdrawing groups at the para position of the phenyl ring significantly enhances the spin-trapping rate. For instance, derivatives like 4-CF3-PBN exhibit a faster rate of trapping radicals such as the hydroxymethyl radical compared to the parent PBN. acs.org This increased reactivity is attributed to the electronic effects of the substituent on the nitronyl function. A good correlation has been observed between the Hammett constants (σp) of the substituents and the spin-trapping rates. acs.org

Regarding neuroprotective properties , the relationship is more complex, and a clear correlation with spin-trapping ability is not always observed. acs.org While some potent spin traps also show significant neuroprotective effects, other factors such as lipophilicity, metabolic stability, and interaction with biological targets play crucial roles. For example, some derivatives with phenolic hydroxyl groups exhibit strong antioxidant activity, which contributes to their neuroprotective capacity. The neuroprotective efficacy of PBN derivatives is often evaluated in cellular models of oxidative stress or ischemia, with endpoints such as cell viability and reduction of reactive oxygen species (ROS).

Examples of Substituted PBN Derivatives

A variety of PBN derivatives have been synthesized and evaluated for their spin-trapping and neuroprotective activities. The synthesis of these derivatives generally follows the condensation reaction of a substituted benzaldehyde with N-tert-butylhydroxylamine.

| Derivative | Synthesis Precursor (Aldehyde) | Key Research Findings |

| 4-CF3-PBN | 4-(Trifluoromethyl)benzaldehyde | Exhibits a significantly higher spin-trapping rate for hydroxymethyl radicals (3.2 times faster than PBN). acs.org It is also easier to reduce and harder to oxidize due to the electron-withdrawing CF3 group. acs.org |

| 4-F-PBN | 4-Fluorobenzaldehyde | Traps hydroxymethyl radicals 1.7 times faster than PBN. acs.org |

| 3,4-di-F-PBN | 3,4-Difluorobenzaldehyde | Synthesis follows the general condensation method. Detailed comparative activity data is less prevalent in readily available literature. |

| 4-CH3-PBN | 4-Methylbenzaldehyde | Synthesis follows the general condensation method. Generally, electron-donating groups like methyl tend to decrease the spin-trapping rate compared to PBN. |

| NXY-059 | 4-Formyl-1,3-benzenedisulfonic acid | A hydrophilic derivative that has undergone clinical trials for stroke. justia.comresearchgate.net Its synthesis involves the reaction of 4-formyl-1,3-benzenedisulfonic acid with N-tert-butylhydroxylamine. justia.comgoogle.com |

| S-PBN | 2-Formylbenzenesulfonic acid sodium salt | A water-soluble derivative prepared by the reaction of 2-formylbenzenesulfonic acid sodium salt with N-tert-butylhydroxylamine. justia.com |

Isotopic Labeling for Mechanistic Studies (e.g., 15N-Labeled PBN)

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate reaction mechanisms. In the context of this compound (PBN), replacing the naturally abundant nitrogen-14 (¹⁴N) isotope with the stable, heavier isotope nitrogen-15 (B135050) (¹⁵N) provides a critical tool for detailed mechanistic studies. The ¹⁵N nucleus is NMR-active, allowing researchers to use techniques like ¹⁵N-NMR spectroscopy and mass spectrometry to track the PBN molecule and its adducts with high precision. This is particularly valuable for confirming the covalent binding of PBN to free radicals and understanding its interactions within biological systems.

To produce ¹⁵N-labeled PBN, this synthesis could be adapted by utilizing an isotopically labeled precursor. The most direct approach would involve using ¹⁵N-labeled N-tert-butylhydroxylamine as a key reactant. This labeled precursor would be condensed with benzaldehyde, leading to the direct incorporation of the ¹⁵N isotope into the nitrone functional group of the final PBN product. The resulting ¹⁵N-PBN could then be purified using standard techniques such as column chromatography. The successful incorporation and purity of the labeled compound would be confirmed using mass spectrometry, which would show a mass shift corresponding to the heavier isotope, and NMR spectroscopy.

Encapsulation and Delivery Systems

Due to its low in vivo stability and short plasma half-life of approximately three hours, developing effective delivery systems for PBN is crucial for enhancing its therapeutic potential. Encapsulation in nanoparticles offers a promising strategy to protect the molecule from premature degradation, prolong its circulation time, and achieve sustained release.

PBN Encapsulation in Chitosan (B1678972) Nanoparticles for Sustained Release

Chitosan, a natural, biodegradable, and biocompatible polymer, has been successfully used to encapsulate PBN. Formulations using both chitosan (CS) and PEGylated chitosan (CS-PEG) have been developed to create nanoparticles that can prolong the plasma residence time of PBN, which is beneficial for conditions where continuous free radical production occurs.

Research has demonstrated the successful encapsulation of PBN into spherical chitosan nanoparticles. These formulations exhibit properties suitable for a sustained-release drug delivery system. The positive surface charge, or zeta potential, of these nanoparticles is attributed to the amine groups present in the chitosan polymer. The encapsulation efficiency and loading capacity are significant parameters that determine the effectiveness of the delivery system. Studies comparing different polymeric systems found that PBN-loaded chitosan and PEGylated chitosan nanoparticles show promising characteristics for further development. The goal of these formulations is to enhance the in vivo stability and blood residence time of PBN.

Table 1: Physicochemical Properties of PBN-Loaded Chitosan Nanoparticles

| Parameter | Chitosan (CS) Nanoparticles | PEGylated Chitosan (CS-PEG) Nanoparticles |

|---|---|---|

| Particle Size | ~97 nm - 322 nm | ~97 nm - 322 nm |

| Zeta Potential | ~9 mV to ~33 mV | ~9 mV to ~33 mV |

| Morphology | Spherical | Spherical |

| Encapsulation Efficiency | 12% - 54% | 12% - 54% |

| Loading Capacity | 9% - 68% | 9% - 68% |

Nanoparticle Synthesis Methodologies for PBN Delivery

The primary method used for preparing PBN-loaded chitosan nanoparticles is ionic gelation . This technique is a simple and mild process that involves the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent.

In a typical synthesis, chitosan is first dissolved in an acidic aqueous solution, such as acetic acid, to protonate its amino groups, rendering the polymer soluble and positively charged. PBN is then added to this chitosan solution. Subsequently, a solution containing a polyanionic cross-linker, most commonly sodium tripolyphosphate (TPP), is added dropwise under constant stirring. The ionic interaction between the chitosan and TPP induces the chitosan chains to cross-link and precipitate out of the solution, spontaneously forming solid nanoparticles that encapsulate the PBN present in the initial mixture.

Other widely used methods for producing polymeric nanoparticles for drug delivery include:

Nanoprecipitation: This method involves dissolving the polymer and the drug in a water-miscible organic solvent. This solution is then added to an aqueous phase, causing the polymer to precipitate and form nanoparticles.

Emulsification-Solvent Evaporation: In this technique, a polymer and drug solution in a volatile organic solvent is emulsified in an aqueous phase containing a surfactant. The organic solvent is then removed by evaporation, leading to the formation of solid nanoparticles.

The choice of synthesis method depends on various factors, including the physicochemical properties of the drug and polymer, the desired particle size, and the required release characteristics. For PBN delivery using chitosan, ionic gelation remains a preferred method due to its simplicity and avoidance of harsh organic solvents, which helps preserve the integrity of the encapsulated PBN.

Analytical and Spectroscopic Techniques in Pbn Research

Electron Spin Resonance (ESR) Spectroscopy in Spin Trapping

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is the cornerstone technique for the detection and characterization of free radicals using PBN. nih.govresearchgate.net This method is predicated on the principle that unpaired electrons, characteristic of free radicals, will absorb microwave radiation in the presence of a strong magnetic field.

The spin trapping technique involves the reaction of a short-lived, highly reactive free radical with a diamagnetic spin trap, such as PBN, to form a more stable and persistent radical species known as a spin adduct. researchgate.net This spin adduct, being a radical itself, is ESR-active and can be readily detected.

The resulting ESR spectrum provides a wealth of information about the trapped radical. The hyperfine splitting constants (hfsc) of the spectrum, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (typically ¹⁴N and ¹H in PBN adducts), are characteristic of the specific radical that was trapped. oup.comresearchgate.net For instance, the ESR spectrum of the PBN adduct with the hydroxyl radical (•OH) will have different splitting constants than the adduct formed with a carbon-centered radical. utexas.edumdpi.com

Researchers have successfully used PBN in conjunction with ESR to detect a variety of radicals, including hydroxyl radicals, utexas.edu aryl radicals, mdpi.com and various carbon-centered radicals. oup.com The stability of PBN spin adducts is a significant advantage, allowing for their detection even when the initial free radicals are present at very low concentrations. oup.com To aid in the differentiation of various radical adducts, isotopically labeled PBN, such as ¹⁵N-labeled PBN, can be synthesized and utilized. The distinct nuclear spin of ¹⁵N results in a different hyperfine splitting pattern in the ESR spectrum, allowing for the unambiguous identification of adducts derived from the labeled PBN. nih.govjst.go.jp

Table 1: Representative ESR Hyperfine Splitting Constants for PBN Spin Adducts

| Trapped Radical | aN (G) | aH (G) |

| Phenyl | 14.4 | 2.1 |

| n-Butyl | 14.4 | 2.8 |

| tert-Butyl | 14.4 | 3.5 |

| Hydroxymethyl | ~16.1 | ~3.4 |

Note: Values are approximate and can vary depending on the solvent and experimental conditions.

Kinetic competition methods are employed to determine the efficiency with which PBN and its derivatives trap specific free radicals. nih.govacs.org In these experiments, the nitrone of interest competes with a reference spin trap for a known radical. nih.gov By analyzing the relative concentrations of the resulting spin adducts using ESR, the relative spin-trapping rate of the PBN derivative can be calculated. nih.govacs.org

Studies have shown that substituents on the phenyl ring of PBN can significantly influence its spin-trapping rate. nih.govacs.org For example, electron-withdrawing groups, such as a trifluoromethyl group (CF₃) at the para position, have been shown to increase the rate of trapping for the hydroxymethyl radical (•CH₂OH) compared to unsubstituted PBN. nih.gov Conversely, electron-donating groups can decrease the trapping rate. nih.govacs.org

Table 2: Relative Spin-Trapping Rates of para-Substituted PBN Derivatives for the Hydroxymethyl Radical

| Substituent | Relative Trapping Rate (kN/kPBN) |

| H (PBN) | 1.0 |

| 4-F | 1.7 |

| 4-CF₃O | 1.8 |

| 4-CF₃ | 3.2 |

High-Performance Liquid Chromatography (HPLC) for PBN and Adduct Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that has proven invaluable in the analysis of PBN and its spin adducts. oup.comtandfonline.com It allows for the separation of complex mixtures, which is particularly useful when multiple radical species are trapped simultaneously, leading to a mixture of spin adducts that may be difficult to resolve by ESR alone. tandfonline.com

PBN spin adducts can be separated by HPLC and detected using various detectors, including UV and electrochemical detectors. tandfonline.com The retention time of each adduct in the HPLC system can provide an additional piece of information for its identification. oup.com For example, the retention times for PBN adducts of phenyl, n-butyl, and tert-butyl radicals have been shown to be distinct, allowing for their separation and individual characterization. oup.com

Furthermore, HPLC can be coupled with other analytical techniques, such as mass spectrometry (LC-MS), to provide definitive structural identification of the separated spin adducts. oup.com This combination of techniques is a powerful tool for unambiguously identifying the trapped radicals. oup.comoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of PBN and its derivatives, as well as for investigating the mechanisms of its reactions. nih.govresearchgate.netuni-bonn.de ¹H NMR and ¹³C NMR are routinely used to confirm the chemical structure of newly synthesized PBN analogues. researchgate.net

In the context of spin trapping, NMR can be used to study the degradation products of PBN spin adducts, providing indirect evidence for the initial trapping of certain radicals. For instance, the decomposition of the PBN-peroxyl adduct (PBN-OOL) yields benzaldehyde (B42025), which can be detected and quantified by ¹H NMR. wur.nl This allows for an estimation of the cumulative amount of peroxyl radicals that have been trapped by PBN. wur.nl

NMR is also a powerful tool for mechanistic studies, allowing for the real-time monitoring of reactions and the identification of intermediates. nih.govscispace.com By following the changes in the NMR spectrum over time, researchers can gain insights into the kinetics and pathways of PBN's reactions.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy) for Detection and Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is another analytical technique used in the study of PBN. technologynetworks.comp-n-f.com This method measures the absorption of UV or visible light by a sample. technologynetworks.com PBN and its spin adducts have characteristic UV-Vis absorption spectra that can be used for their detection and quantification. tandfonline.com

While not as structurally informative as NMR or as specific for radicals as ESR, UV-Vis spectroscopy is a relatively simple and rapid technique that can be used for routine analysis. youtube.com The absorbance of a sample at a specific wavelength is directly proportional to the concentration of the absorbing species, allowing for quantitative measurements. unchainedlabs.com

Analytical Method Validation for PBN Quantification

Ensuring the reliability and accuracy of analytical data is paramount in scientific research. Therefore, analytical methods used for the quantification of PBN must be properly validated. wjarr.comdemarcheiso17025.comscioninstruments.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netglobalresearchonline.net

Key parameters that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest in the presence of other components. scioninstruments.comglobalresearchonline.net

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a specific range. scioninstruments.comglobalresearchonline.net